molecular formula C33H57AlO6 B12978113 Aluminum;2,2,6,6-tetramethylheptane-3,5-dione

Aluminum;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B12978113
M. Wt: 576.8 g/mol
InChI Key: UHZMUQTZLUYGMZ-UHFFFAOYSA-N
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Description

Aluminum;2,2,6,6-tetramethylheptane-3,5-dione, also known as Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where aluminum is bonded to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is widely used in various fields due to its unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of pinacolone with methyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,2,6,6-tetramethylheptane-3,5-dione involves a similar synthetic route but on a larger scale. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize the yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include diketones, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • Hexafluoroacetylacetone
  • 1,3-Diphenyl-1,3-propanedione
  • 3,5-Heptanedione
  • 2-Thenoyltrifluoroacetone

Uniqueness

Compared to similar compounds, 2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high stability and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring robust and reliable catalysts .

Properties

Molecular Formula

C33H57AlO6

Molecular Weight

576.8 g/mol

IUPAC Name

aluminum;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H19O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

UHZMUQTZLUYGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Al+3]

Origin of Product

United States

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